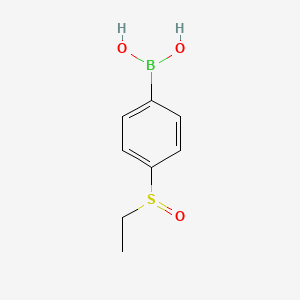
4-Oxo-3H-quinazolin-2-ilmetil-1-piperazina
Descripción general
Descripción
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación en proteómica
Este compuesto se utiliza en la investigación en proteómica donde sirve como una herramienta bioquímica . La proteómica implica el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. La fórmula molecular del compuesto es
C13H16N4O C_{13}H_{16}N_{4}O C13H16N4O
y tiene un peso molecular de 244.3 g/mol, lo que lo hace adecuado para varios ensayos bioquímicos que requieren interacciones moleculares precisas.Actividad antitumoral
Los derivados de la quinazolina, incluido el 4-Oxo-3H-quinazolin-2-ilmetil-1-piperazina, se han identificado como agentes terapéuticos potenciales en la terapia del cáncer de vejiga urinaria . Estos compuestos están diseñados para dirigirse a vías moleculares específicas, ofreciendo una dirección prometedora en el tratamiento del cáncer de vejiga mediante la superación de la resistencia a múltiples fármacos y la reducción de los efectos secundarios graves asociados con las terapias convencionales.
Propiedades antimicrobianas
Estudios recientes han sintetizado nuevos derivados de quinazolinona para combatir la resistencia a los antibióticos. El this compound ha mostrado propiedades antimicrobianas de amplio espectro, lo que lo convierte en un candidato para desarrollar nuevos antibióticos con un perfil seguro en líneas celulares humanas .
Propiedades
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17/h1-4,14H,5-9H2,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFJHMZAAZCLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


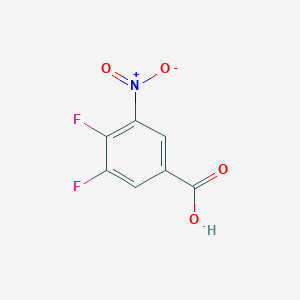

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)

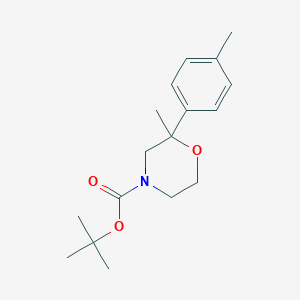

![1-Oxaspiro[4.4]nonan-3-amine](/img/structure/B1418046.png)

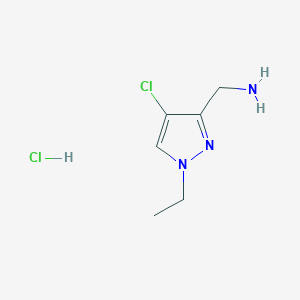
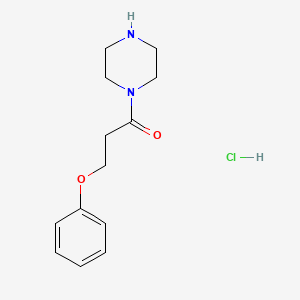

![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)
